molecular formula C21H19ClN4O4S B11330423 N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide

N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide

Cat. No.: B11330423
M. Wt: 458.9 g/mol
InChI Key: WICXJPUIMZERIK-UHFFFAOYSA-N
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Description

N-{3’-acetyl-1-[2-(4-chlorophenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide is a complex organic compound that features a spiro[indole-thiadiazole] core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3’-acetyl-1-[2-(4-chlorophenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Construction of the Thiadiazole Ring: The thiadiazole ring can be formed by cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids or esters.

    Spiro Compound Formation: The spiro[indole-thiadiazole] structure is achieved by linking the indole and thiadiazole rings through a spiro junction, often using cyclization reactions under acidic or basic conditions.

    Acetylation and Chlorophenoxyethyl Substitution: The final steps involve acetylation of the indole nitrogen and substitution with 2-(4-chlorophenoxy)ethyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiadiazole rings.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule.

    Substitution: The chlorophenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the indole and thiadiazole rings.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorophenoxyethyl group.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro[indole-thiadiazole] core can bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole core.

    Thiadiazole Derivatives: Compounds such as 1,3,4-thiadiazole-2-thiol and 2-amino-1,3,4-thiadiazole share the thiadiazole ring.

Uniqueness

N-{3’-acetyl-1-[2-(4-chlorophenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide is unique due to its spiro linkage, which confers distinct structural and electronic properties. This uniqueness can lead to specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H19ClN4O4S

Molecular Weight

458.9 g/mol

IUPAC Name

N-[4-acetyl-1'-[2-(4-chlorophenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide

InChI

InChI=1S/C21H19ClN4O4S/c1-13(27)23-20-24-26(14(2)28)21(31-20)17-5-3-4-6-18(17)25(19(21)29)11-12-30-16-9-7-15(22)8-10-16/h3-10H,11-12H2,1-2H3,(H,23,24,27)

InChI Key

WICXJPUIMZERIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN(C2(S1)C3=CC=CC=C3N(C2=O)CCOC4=CC=C(C=C4)Cl)C(=O)C

Origin of Product

United States

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